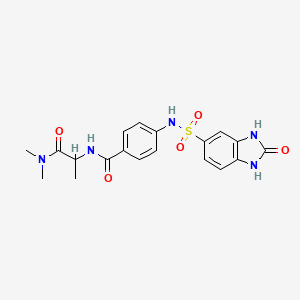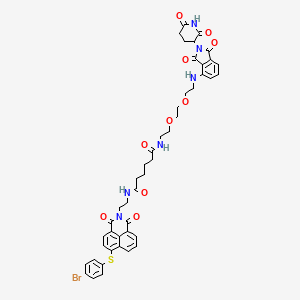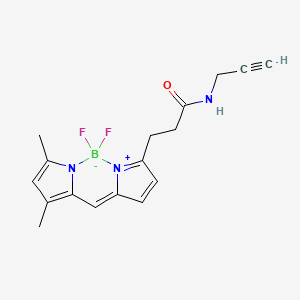
BF844
Descripción general
Descripción
BF-844 es un compuesto químico conocido por su potencial para mitigar la pérdida auditiva en individuos con síndrome de Usher tipo III, que está causado por mutaciones en el gen CLRN1 . Este compuesto ha mostrado resultados prometedores tanto en estudios in vitro como in vivo, lo que lo convierte en un foco importante de investigación en el campo de la pérdida auditiva genética.
Aplicaciones Científicas De Investigación
BF-844 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: BF-844 se utiliza como compuesto modelo en estudios de reacciones y mecanismos químicos.
Biología: En la investigación biológica, BF-844 se utiliza para estudiar los efectos de las mutaciones genéticas en la pérdida auditiva.
Medicina: BF-844 está siendo investigado por sus posibles efectos terapéuticos en el tratamiento de la pérdida auditiva asociada con el síndrome de Usher tipo III.
Industria: BF-844 se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos.
Mecanismo De Acción
BF-844 ejerce sus efectos estabilizando la proteína CLRN1, que está mutada en individuos con síndrome de Usher tipo III. El compuesto facilita el transporte de la proteína CLRN1 a la membrana plasmática, preservando así su función. Este mecanismo ayuda a mitigar la pérdida auditiva progresiva asociada con la mutación .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de BF-844 involucra múltiples pasos, incluyendo la formación de la estructura central y la posterior funcionalización. Los pasos clave típicamente incluyen:
Formación de la Estructura Central: La estructura central de BF-844 se sintetiza a través de una serie de reacciones de condensación que involucran compuestos aromáticos y heterociclos que contienen nitrógeno.
Funcionalización: La estructura central se funcionaliza luego con varios sustituyentes para lograr las propiedades químicas deseadas.
Métodos de Producción Industrial
La producción industrial de BF-844 sigue rutas sintéticas similares pero a una escala más grande. El proceso involucra:
Reacciones por Lotes: Se llevan a cabo reacciones por lotes a gran escala en reactores industriales para sintetizar la estructura central.
Purificación: El producto crudo se purifica utilizando técnicas como la recristalización y la cromatografía para obtener BF-844 de alta pureza.
Control de Calidad: Se implementan medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
BF-844 experimenta varias reacciones químicas, incluyendo:
Oxidación: BF-844 se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir BF-844 en sus formas reducidas.
Sustitución: BF-844 puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Agentes Reductores: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Reactivos de Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes y nucleófilos.
Productos Principales
Comparación Con Compuestos Similares
Compuestos Similares
BF-844: Conocido por su capacidad para estabilizar la proteína CLRN1.
Tetrafluoroborato: Utilizado de manera similar en el laboratorio como un anión débilmente coordinante.
Hexafluorofosfato: Más estable frente a la hidrólisis y otras reacciones químicas en comparación con BF-844.
Unicidad
BF-844 es único en su acción específica sobre la proteína CLRN1, lo que lo convierte en un compuesto valioso para estudiar y potencialmente tratar el síndrome de Usher tipo III. Su capacidad para estabilizar la proteína CLRN1 y facilitar su transporte a la membrana plasmática lo diferencia de otros compuestos similares .
Propiedades
IUPAC Name |
1-(4-chloro-3,5-diphenylpyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-21(2,27)13-26-20-16(18(25-26)14-9-5-3-6-10-14)17(22)19(23-24-20)15-11-7-4-8-12-15/h3-12,27H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNSCKMVODVWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C2=NN=C(C(=C2C(=N1)C3=CC=CC=C3)Cl)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404506-35-9 | |
| Record name | BF-844 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1404506359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BF-844 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW4QOD73S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B605969.png)
![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)



![N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide](/img/structure/B605978.png)

![N-(3-azidopropyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide](/img/structure/B605982.png)
![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B605984.png)
![2-[4-[(E)-2-[2-fluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide;fluoride](/img/structure/B605985.png)


